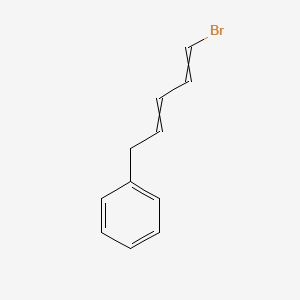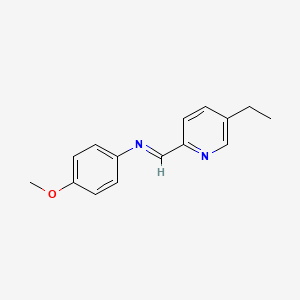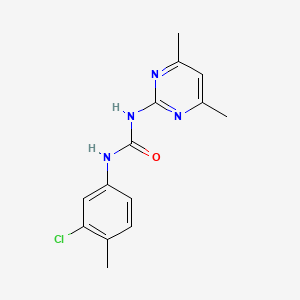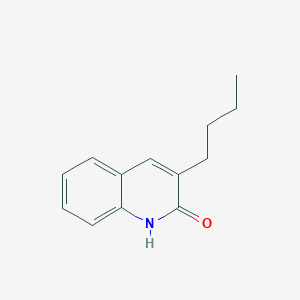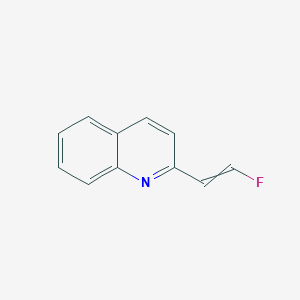![molecular formula C17H15NO2S B15167181 2-[(Benzenesulfonyl)methyl]-4-phenylbut-3-enenitrile CAS No. 646066-84-4](/img/structure/B15167181.png)
2-[(Benzenesulfonyl)methyl]-4-phenylbut-3-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Benzenesulfonyl)methyl]-4-phenylbut-3-enenitrile is an organic compound that features a benzenesulfonyl group attached to a butenenitrile backbone
Vorbereitungsmethoden
The synthesis of 2-[(Benzenesulfonyl)methyl]-4-phenylbut-3-enenitrile typically involves the reaction of benzenesulfonyl chloride with a suitable nitrile precursor under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
2-[(Benzenesulfonyl)methyl]-4-phenylbut-3-enenitrile undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used but often include functionalized sulfone or amine derivatives .
Wissenschaftliche Forschungsanwendungen
2-[(Benzenesulfonyl)methyl]-4-phenylbut-3-enenitrile has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-[(Benzenesulfonyl)methyl]-4-phenylbut-3-enenitrile and its derivatives often involves the interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives inhibit the activity of carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells, by binding to its active site and preventing its normal function . This inhibition can lead to reduced tumor growth and proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-[(Benzenesulfonyl)methyl]-4-phenylbut-3-enenitrile include other benzenesulfonyl derivatives, such as benzenesulfonamide and benzenesulfonic acid . These compounds share the benzenesulfonyl group but differ in their additional functional groups and overall structure. The uniqueness of this compound lies in its combination of the benzenesulfonyl group with a butenenitrile backbone, which imparts distinct chemical properties and reactivity .
Eigenschaften
CAS-Nummer |
646066-84-4 |
|---|---|
Molekularformel |
C17H15NO2S |
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
2-(benzenesulfonylmethyl)-4-phenylbut-3-enenitrile |
InChI |
InChI=1S/C17H15NO2S/c18-13-16(12-11-15-7-3-1-4-8-15)14-21(19,20)17-9-5-2-6-10-17/h1-12,16H,14H2 |
InChI-Schlüssel |
UOQRKAIBARTAIX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC(CS(=O)(=O)C2=CC=CC=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15167098.png)
![3-[(4-Chlorophenyl)sulfanyl]-4-(ethanesulfonyl)-7-methoxy-2-methyl-1H-indole](/img/structure/B15167126.png)
![N-(3-Acetylphenyl)-2-[(2,3-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B15167128.png)
![5-Chloro-7-(2-methoxyphenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B15167143.png)
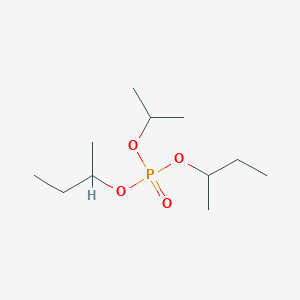
![Pyrrolo[1,2-d][1,4]thiazepin-5(4H)-one, 4-ethylhexahydro-4-methyl-, (4S,9aS)-(9CI)](/img/structure/B15167162.png)
![4,6-Bis{[(4-tert-butylphenyl)methyl]amino}benzene-1,3-diol](/img/structure/B15167168.png)

![Diazene, 1,1'-[dithiobis(3-nitro-4,1-phenylene)]bis[2-(4-nitrophenyl)-](/img/structure/B15167183.png)
